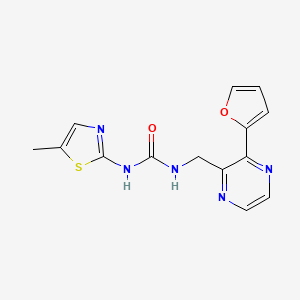

![molecular formula C23H18N4O4 B2816837 4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide CAS No. 903328-53-0](/img/structure/B2816837.png)

4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C23H18N4O4 and its molecular weight is 414.421. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

- A study conducted by Saravanan, Alagarsamy, and Prakash (2015) focused on synthesizing a series of semicarbazide derivatives related to the query compound, aiming to develop potential antimicrobials. These compounds were characterized using FT-IR, 1H NMR, Mass spectroscopy, and elemental analysis, revealing their promising activity against various strains of microorganisms (Saravanan, Alagarsamy, & Prakash, 2015).

- Another study by Dhami et al. (2009) approached the synthesis of analogues close to a water-soluble PARP-1 inhibitor through Pd-catalysed cyclisations, exploring the chemical pathways and potential for PARP-1 inhibition, which is crucial for cancer treatment (Dhami, Mahon, Lloyd, & Threadgill, 2009).

- Research by Tennant and Vaughan (1966) investigated the base-catalysed cyclisation of N-substituted o-nitrobenzamides to produce 1,4-dihydro-1-hydroxy-4-oxoquinazolines, showcasing a method for constructing quinazoline derivatives under specific conditions (Tennant & Vaughan, 1966).

Biological Activities

- A notable study by Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes with quinazoline-type ligands, characterizing them through various spectroscopic methods and evaluating their antimicrobial activities. This research provides insights into the antimicrobial potential of quinazoline derivatives and their complexes (Chai, Zhang, Tang, Zhang, & Zhang, 2017).

- Dewangan et al. (2016) focused on synthesizing 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, evaluating their analgesic and anti-inflammatory activities. The study suggests the potential of these derivatives as analgesic and anti-inflammatory agents (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds have been found to inhibit menb, the 1,4-dihydroxyl-2-naphthoyl-coa synthase in the bacterial menaquinone (mk) biosynthesis pathway, through the formation of an adduct with coenzyme a (coa) . This suggests that the compound may also affect similar biochemical pathways.

Result of Action

Given the diverse biological activities of similar compounds , it can be inferred that the compound may induce a range of molecular and cellular changes depending on the specific targets and pathways it interacts with.

Properties

IUPAC Name |

4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c1-14-7-8-16(13-21(14)27(30)31)22(28)25-17-9-11-18(12-10-17)26-15(2)24-20-6-4-3-5-19(20)23(26)29/h3-13H,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXKJERDIGGXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)

![6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2816757.png)

![Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2816758.png)

![methyl 4-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl ether](/img/structure/B2816762.png)

![4-(4-Methoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2816765.png)

![2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2816769.png)

![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2816771.png)

![(1S*,5R*,6S*,7R*)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B2816773.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2816774.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-furamide](/img/structure/B2816776.png)